((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone
Description
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone features a bicyclo[3.2.1]octane core substituted with a 2H-1,2,3-triazol-2-yl group at position 3 and a cyclobutylmethanone moiety at the bridgehead nitrogen. The stereochemistry (1R,5S) is critical for its conformational stability and interactions with biological targets. This scaffold is structurally related to nortropane alkaloids, which are known for diverse pharmacological activities, including central nervous system (CNS) modulation and kinase inhibition .
Key structural attributes include:
- Triazole substituent: The 2H-triazol-2-yl group provides a planar, electron-rich heterocycle capable of hydrogen bonding and π-π interactions.
- Cyclobutylmethanone: The cyclobutyl group introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
cyclobutyl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(10-2-1-3-10)17-11-4-5-12(17)9-13(8-11)18-15-6-7-16-18/h6-7,10-13H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANONOUOZOCZYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a bicyclic azabicyclo[3.2.1]octane core with a triazole moiety and a cyclobutyl group, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 284.35 g/mol.
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its inhibitory effects on several targets, including:
- N-acylethanolamine acid amidase (NAAA) : This enzyme is involved in the metabolism of fatty acid amides and is a target for anti-inflammatory therapies. The compound's structure allows for non-covalent interactions that inhibit NAAA activity, making it a candidate for managing inflammatory conditions .
Structure-Activity Relationship (SAR)
A series of modifications to the azabicyclo structure have been explored to enhance potency and selectivity:
- Triazole Substitution : Variations in the triazole ring have shown significant impacts on the inhibitory potency against NAAA.
- Cyclobutyl Group : The presence of the cyclobutyl moiety has been linked to improved pharmacokinetic properties and receptor selectivity .
In Vitro Studies
In vitro assays have demonstrated that the compound possesses a low IC50 value in inhibiting NAAA, indicating potent activity. For example, compounds with similar structures have shown IC50 values ranging from 0.33 μM to 0.78 μM in various assays .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory potential of the compound in murine models of inflammation. Results indicated a significant reduction in inflammatory markers when administered at specific dosages, supporting its therapeutic potential in treating inflammatory diseases .
Case Study 2: Selectivity Profiles
Further investigations into selectivity revealed that the compound exhibited minimal off-target effects on other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), maintaining over 70% inhibition only at higher concentrations .
Data Tables
| Compound | Target Enzyme | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound A | NAAA | 0.33 | High |
| Compound B | FAAH | >30 | Low |
| Compound C | AC | >30 | Low |
Table 1: Inhibitory Activity and Selectivity of Related Compounds
Comparison with Similar Compounds
The bicyclo[3.2.1]octane scaffold is widely exploited in medicinal chemistry. Below is a comparative analysis of structurally related analogs, emphasizing substituent effects and pharmacological relevance.
Structural Modifications and Substituent Effects
Key Observations:
- Substituent Position: The 3-position on the bicyclo core is a common site for functionalization. Polar groups (e.g., triazoles, sulfonamides) often target enzymes or receptors, while hydrophobic groups (e.g., cyclobutyl, phenoxy) improve pharmacokinetics .
- Triazole vs. Pyrimidine: The target compound’s 2H-triazol-2-yl group lacks the hydrogen-bond donor capacity of pyrimidine in PF-06700841, suggesting divergent target profiles .
- Cyclobutyl vs.
Pharmacological Implications
- Kinase Inhibition: Pyrimidine-containing analogs (e.g., PF-06700841) demonstrate kinase inhibition, whereas the target compound’s triazole may favor non-kinase targets like GPCRs or ion channels .
- CNS Penetration : The cyclobutyl group’s moderate lipophilicity may enhance blood-brain barrier penetration compared to polar sulfonamides .
- Metabolic Stability: Methylsulfonyl () and difluorocyclopropyl () substituents are known to reduce cytochrome P450 metabolism, whereas the target compound’s triazole could pose oxidative risks .
Q & A
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles. Respiratory protection : OV/AG/P99 respirators if aerosolized . Ventilation : Use fume hoods for weighing and synthesis. Spill kits with inert absorbents (vermiculite) are required .
Methodological Challenges
Q. How are stereochemical by-products minimized during synthesis?
Q. What techniques validate target engagement in complex biological matrices?
- CETSA (Cellular Thermal Shift Assay) confirms binding in cell lysates. SPR quantifies binding kinetics (ka/kd) in serum-containing buffers .
Comparative Studies
Q. How does this compound compare to tropane alkaloid derivatives in CNS activity?
- Unlike tropanes (e.g., cocaine), this compound lacks ester motifs, reducing off-target effects on monoamine transporters. Docking studies suggest higher selectivity for σ receptors .
Conflict Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
